1,4,7,10,13-Pentaoxacyclopentadecane
Overview
Description
Synthesis Analysis
The synthesis of complex cyclic structures often involves multi-step reactions, starting from simpler precursors. For instance, the synthesis of Bicyclo[10.3.0]pentadec-1(12)-en-13-one and its derivatives, as described in one study, involves a new route that could be useful for the synthesis of related macrocyclic compounds . Similarly, the synthesis of 4,4′-Spirobi[pentacyclo[5.4.0.0^2,6.0^3,10.0^5,9]undecane] is achieved through a nine-step synthetic scheme starting from a key cyclopentadiene derivative . These methods highlight the complexity and creativity required in the synthesis of large ring structures, which could be applicable to the synthesis of "1,4,7,10,13-Pentaoxacyclopentadecane."
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the structure of complex molecules. For example, the structure of a 1:1 cycloadduct formed via thermal reaction of cyclopentadiene with a hexacyclic dione was elucidated using X-ray crystallographic methods . This technique could similarly be used to analyze the molecular structure of "1,4,7,10,13-Pentaoxacyclopentadecane" to understand its conformation and stereochemistry.
Chemical Reactions Analysis
The reactivity of cyclic compounds is often studied through their participation in various chemical reactions. For instance, the synthesis of hexanitropentacycloundecane involves multiple steps, including oxidative bromination and nitration . These reactions demonstrate the potential reactivity of cyclic compounds, which could be relevant when considering the chemical reactions of "1,4,7,10,13-Pentaoxacyclopentadecane."
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclic compounds are influenced by their molecular structure. For example, the high density and volumetric heat of combustion of 4,4′-Spirobi[pentacyclo[5.4.0.0^2,6.0^3,10.0^5,9]undecane] are notable due to its polycyclic cage structure . These properties are important for understanding the behavior of such compounds in different environments and could be used to infer the properties of "1,4,7,10,13-Pentaoxacyclopentadecane."
Scientific Research Applications
Conformational Sampling and Molecular Modeling
1,4,7,10,13-Pentaoxacyclopentadecane has been extensively studied for its conformational properties. Jagannadh et al. (2010) used a combination of the Conflex method and AMBER force field to conduct an exhaustive search of its low-energy conformers. This study highlighted the molecule's potential as a synthetic macrocyclic receptor, noting its existence as a mixture of conformers in solution (Jagannadh et al., 2010).
Crystal Structure and Thermodynamic Stability
Campbell et al. (1981) discussed the crystal-structure analyses of 1,4,7,10,13-pentaoxa-16-thiacyclooctadecane and its complexes. The study provided insights into the molecular conformation and thermodynamic stability of its metal cation complexes, emphasizing the role of sulfur-cation interaction (Campbell et al., 1981).
Supramolecular Chemistry and Crystallography
Gámez et al. (2012) conducted a high-resolution rotational study of 1,4,7,10,13-pentaoxacyclopentadecane. This research identified stable rotamers of the molecule and used ab initio quantum calculations to predict these conformers, contributing to the understanding of its conformational landscape in supramolecular chemistry (Gámez et al., 2012).
Photophysical Properties
Pelegrino et al. (2005) evaluated the photophysical properties of 1,4,7,10,13-pentaoxacyclopentadecane-based porphyrins. The study highlighted these compounds' unique properties, including efficient energy transfer and potential applications in photodynamic therapy (Pelegrino et al., 2005).
Coordination Chemistry and Complex Formation
Research by Hasegawa et al. (1985) on the extraction of copper(II) and zinc(II) with 1,4,7,10,13-pentaoxacyclopentadecane as picrates contributed to the understanding of its complexing behavior and extractability in coordination chemistry (Hasegawa et al., 1985).
Safety And Hazards
properties
IUPAC Name |
1,4,7,10,13-pentaoxacyclopentadecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O5/c1-2-12-5-6-14-9-10-15-8-7-13-4-3-11-1/h1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTFKUDGYRBSAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCOCCOCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7067746 | |
Record name | 1,4,7,10,13-Pentaoxacyclopentadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7067746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Aldrich MSDS] | |
Record name | 15-Crown-5 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9738 | |
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Vapor Pressure |
0.00144 [mmHg] | |
Record name | 15-Crown-5 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9738 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,4,7,10,13-Pentaoxacyclopentadecane | |
CAS RN |
33100-27-5 | |
Record name | 15-Crown-5 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33100-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 15-Crown-5 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033100275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4,7,10,13-Pentaoxacyclopentadecane | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4,7,10,13-Pentaoxacyclopentadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7067746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4,10,13-pentaoxacyclopentadecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.694 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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